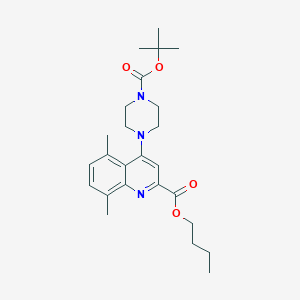
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Step 3: Protection with Boc Group
- The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Step 4: Esterification
- The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperazine nitrogen to prevent unwanted side reactions.
-
Step 1: Synthesis of the Quinoline Core
- The quinoline core can be synthesized via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Substituted quinoline or piperazine derivatives.
Applications De Recherche Scientifique
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
Uniqueness
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core and the presence of the Boc-protected piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H35N3O4 |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
butyl 5,8-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate |
InChI |
InChI=1S/C25H35N3O4/c1-7-8-15-31-23(29)19-16-20(21-17(2)9-10-18(3)22(21)26-19)27-11-13-28(14-12-27)24(30)32-25(4,5)6/h9-10,16H,7-8,11-15H2,1-6H3 |
Clé InChI |
BGARVFQSZKZOBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
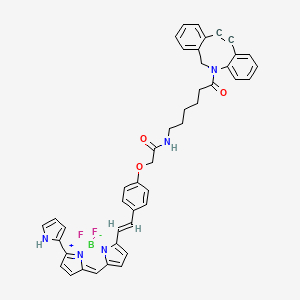
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

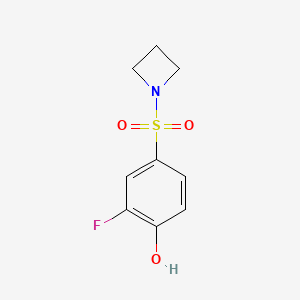
![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)

![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
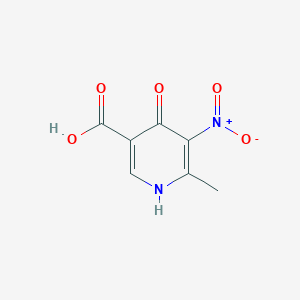

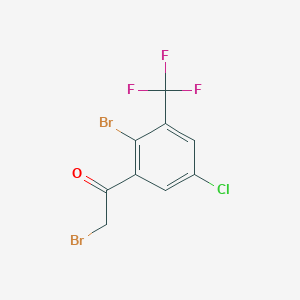

![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
